5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound belongs to the pyrazolo[4,3-c]pyridine family, a class of nitrogen-containing heterocycles known for diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects . Its structure features:
- A pyrazolo[4,3-c]pyridine core with a ketone group at position 2.
- A benzyl group at position 5 and a phenyl group at position 2.
- A carboxamide moiety at position 7, substituted with a 3,4-dimethoxyphenyl group.
Properties
IUPAC Name |
5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O4/c1-35-24-14-13-20(15-25(24)36-2)29-27(33)22-17-31(16-19-9-5-3-6-10-19)18-23-26(22)30-32(28(23)34)21-11-7-4-8-12-21/h3-15,17-18H,16H2,1-2H3,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTBAGLCJHLDRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves a multi-step process. One common method starts with the synthesis of a monoketone curcumin analogue through a Claisen–Schmidt reaction. This intermediate is then subjected to intermolecular cyclization under reflux conditions to form the final compound . The reaction conditions often include the use of phenyl hydrazine and potassium hydroxide as reagents .
Industrial Production Methods
Techniques like recrystallization from hot methanol can be used to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has shown moderate antioxidant activity, making it a potential candidate for the development of new drugs aimed at combating oxidative stress-related diseases.
Materials Science: Its unique structure allows for the exploration of new materials with specific electronic or optical properties.
Biological Studies: The compound’s ability to interact with various biological molecules makes it useful in studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with reactive oxygen species (ROS) and reactive nitrogen species (RNS). By scavenging these reactive species, the compound helps to prevent oxidative stress and cellular damage . The molecular targets and pathways involved include various antioxidant enzymes and signaling pathways that regulate oxidative stress .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Variations in Carboxamide Substituents
Key analogs differ in the substituent on the carboxamide nitrogen:
- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxyphenyl group (electron-donating) may improve binding to polar enzyme pockets compared to the electron-withdrawing 4-fluorophenyl group .
2.2. Modifications in the Pyrazolo[4,3-c]Pyridine Core
- Position 5 Substitutions : The benzyl group is conserved in most analogs, but substituents like propyl (CAS 923233-41-4) alter steric bulk and metabolic stability .
- Position 2 Aryl Groups : The phenyl group is retained across analogs, but derivatives with substituted aryl rings (e.g., chlorophenyl in ) could influence target selectivity .
Physicochemical Properties
- Solubility: The 3,4-dimethoxyphenyl group improves solubility compared to non-polar substituents (e.g., cycloheptyl) but may reduce blood-brain barrier penetration.
Biological Activity
5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis, evaluation against various biological targets, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrazolo-pyridine backbone. The synthesis typically involves multi-step organic reactions that incorporate benzyl and dimethoxyphenyl groups. Specific synthetic routes may vary based on the desired purity and yield of the compound.
Table 1: Structure of this compound
| Component | Description |
|---|---|
| Molecular Formula | C24H24N4O4 |
| Molecular Weight | 420.47 g/mol |
| Key Functional Groups | Amide, Pyrazole, Aromatic Rings |
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer activity. For example, a related series of pyrazole derivatives showed significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values in the low micromolar range .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.01 |
| Compound B | NCI-H460 | 0.03 |
| Compound C | SF-268 | 31.5 |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, compounds targeting PI3Kα demonstrated significant inhibitory activity with IC50 values as low as 0.091 µM . This suggests that this compound may similarly interact with these pathways.
Case Studies
- In Vitro Studies : A study evaluating the cytotoxicity of various pyrazole derivatives found that several compounds displayed strong antiproliferative effects against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
- In Vivo Studies : Animal model studies are essential for assessing the therapeutic potential and safety profile of new compounds. Preliminary results indicated that certain derivatives could significantly reduce tumor size without notable toxicity at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
